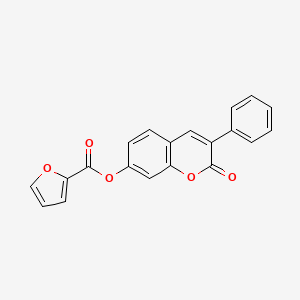

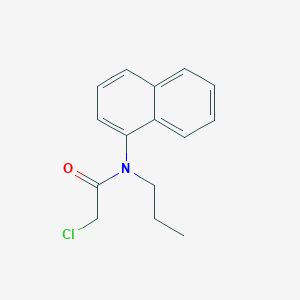

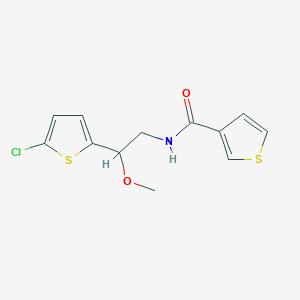

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate” is a chemical compound with the CAS Number: 141113-49-7 . It has a molecular weight of 296.28 . The compound is also known as [(2-Oxo-3-phenyl-2h-chromen-7-yl)oxy]acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of “2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate” can be analyzed using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Scientific Research Applications

Synthesis Methodologies

- Facile Synthesis Approaches : A variety of synthesis methodologies have been developed for the production of coumarin derivatives and related compounds. Notably, the use of microwave-assisted synthesis provides an efficient route for creating novel coumarin derivatives containing cyanopyridine and furan as antimicrobial agents, showcasing the adaptability of this chemical framework in synthesizing biologically active molecules (Desai et al., 2017). Additionally, the application of palladium-catalyzed oxidative carbonylation has been demonstrated as a novel approach to synthesize furan-3-carboxylic esters, further expanding the chemical repertoire of this compound class (Gabriele et al., 2012).

Biological Activities

- Antimicrobial Properties : The antimicrobial potential of coumarin derivatives, including those synthesized from 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate, has been a significant area of investigation. Compounds synthesized via microwave-assisted methods have shown promising activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Desai et al., 2017).

Physicochemical and Structural Analysis

- Structural Elucidation and NLO Properties : Advanced spectroscopic techniques and computational analyses have been employed to elucidate the structures and non-linear optical (NLO) properties of novel chromene derivatives. The synthesis and characterization of chromene derivatives reveal their distinct NLO properties, offering potential applications in materials science (Arif et al., 2022).

Future Directions

The future directions for the study of “2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate” could include further exploration of its synthesis, characterization, and potential applications, particularly in the field of medicinal chemistry given the diverse biological and pharmacological activities exhibited by coumarins .

properties

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-18(14)25-19)24-20(22)17-7-4-10-23-17/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRSCNLAOVVPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

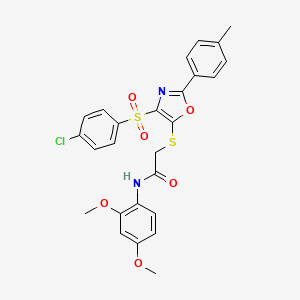

![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)

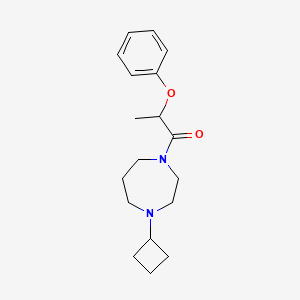

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2363874.png)

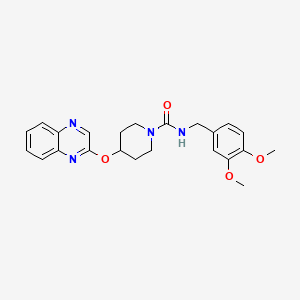

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)

![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)